Ethyl 2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H11FO2. It is an ester derived from 4-fluorophenylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 2-(4-fluorophenyl)acetate is a chemical compound that has been used as a precursor in condensation reactions with diamines . The primary targets of this compound are therefore the diamines involved in these reactions.
Mode of Action
The mode of action of this compound involves its interaction with diamines. In these reactions, this compound undergoes a C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of benzimidazoles and perimidines . These compounds are known to have antimalarial properties, suggesting that this compound could indirectly affect the biochemical pathways related to malaria infection.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor in the synthesis of benzimidazoles and perimidines . These compounds have potential antimalarial properties, suggesting that this compound could have indirect antimalarial effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-fluorophenyl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in condensation reactions with diamines, leading to the synthesis of benzimidazoles and perimidines, which are compounds with potential antimalarial properties . Additionally, it undergoes oxidative cross-coupling with indoles, a reaction that involves dioxygen activation . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been studied for its cytotoxic effects on cancer cell lines. For example, a derivative of this compound, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has shown significant anticancer activity against the HCT 116 cell line . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can participate in free radical reactions, such as free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form a succinimidyl radical . This radical can then remove a hydrogen atom from the benzylic position of this compound, leading to the formation of a benzylic radical. This process highlights the compound’s ability to undergo radical reactions, which can influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For instance, it has been observed that the compound can undergo oxidative degradation, which may affect its long-term stability and efficacy . Additionally, the cytotoxic effects of its derivatives on cancer cell lines suggest that prolonged exposure can lead to significant cellular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, the cytotoxicity of its derivatives against cancer cell lines indicates that there is a threshold beyond which the compound becomes harmful . This highlights the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidative cross-coupling reactions, which involve the activation of dioxygen . This reaction is facilitated by enzymes that catalyze the formation of reactive oxygen species, leading to the oxidation of the compound. Additionally, the compound’s interaction with diamines in condensation reactions suggests its involvement in the synthesis of biologically active molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s physicochemical properties, such as its lipophilicity, influence its distribution and accumulation in different tissues . This can affect its localization and efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with enzymes involved in oxidative reactions suggests that it may localize to organelles such as mitochondria, where reactive oxygen species are generated . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-fluorophenyl)acetate can be synthesized through the esterification of 4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-fluorophenylacetic acid or 4-fluorophenylacetone.
Reduction: 4-fluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 2-(4-chlorophenyl)acetate
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(4-methylphenyl)acetate
Comparison: Ethyl 2-(4-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJHHAOVXQCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207400 | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-88-2 | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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